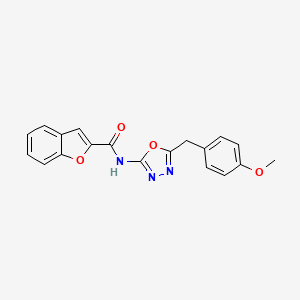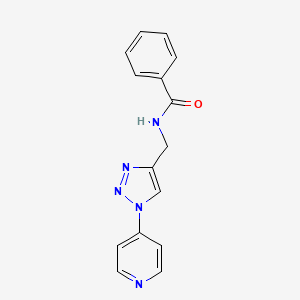![molecular formula C21H26ClN5O2 B2504750 3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-50-0](/img/structure/B2504750.png)
3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H26ClN5O2 and its molecular weight is 415.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurodegenerative Disease Treatment
- Adenosine Receptors and Monoamine Oxidase Inhibitors : Tetrahydropyrimido[2,1-f]purinediones, with various substituents, have been explored for their interactions with adenosine receptor subtypes and their ability to inhibit monoamine oxidases (MAO). This research avenue is particularly relevant for neurodegenerative diseases like Parkinson's and Alzheimer's. The compounds have shown potent inhibition of MAO-B, suggesting a novel class of potent inhibitors. Dual-target compounds also exhibited antagonistic properties against A1/A2A adenosine receptors, potentially offering synergistic effects in vivo for treating neurodegenerative conditions (Koch et al., 2013).
Anti-inflammatory Applications
- Anti-inflammatory Activity : Analogues based on the pyrimidopurinedione structure have demonstrated significant anti-inflammatory activity in models of chronic inflammation, such as adjuvant-induced arthritis in rats. Some compounds have shown comparable potency to naproxen, a widely used anti-inflammatory drug, without inducing gastric ulcers or ocular toxicity, which are common side effects of traditional anti-inflammatory agents (Kaminski et al., 1989).
Pharmacological Properties
- Central Nervous System Effects : N9-alkylaminomethyl and alkylpiperazinyl-substituted tetrahydropyrimidino-[2,1-f]-purines have been evaluated for their pharmacological effects on the central nervous system. Certain compounds, particularly those with phenylpiperazinealkyl substituents, exhibited sedative, analgetic, and hypothermizing properties, indicating potential applications in CNS disorder treatments (Drabczyńska et al., 1992).
Anticancer Activity
- Anticancer Potential : Purinediones and pyridopyrimidine-diones, designed as olomoucine analogues, have been synthesized and tested for their anticancer activities. Some of the synthesized compounds showed significant inhibition activity against human breast cancer cell lines, suggesting potential utility in cancer treatment (Hayallah, 2017).
Propriétés
IUPAC Name |
3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c1-5-6-10-25-19(28)17-18(24(4)21(25)29)23-20-26(11-13(2)12-27(17)20)16-9-7-8-15(22)14(16)3/h7-9,13H,5-6,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZVHUBXRFRIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=C(C(=CC=C4)Cl)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2504670.png)
![3-Fluoro-4-[[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504671.png)
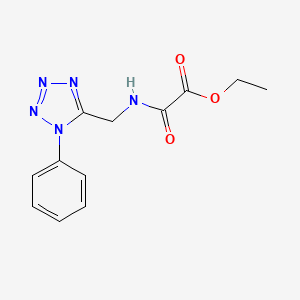
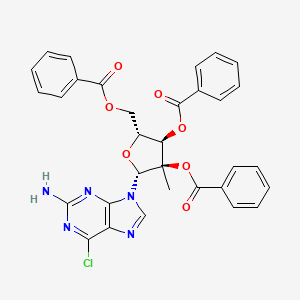
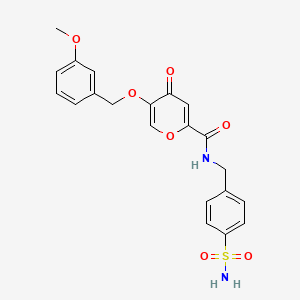
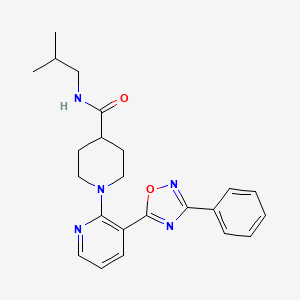

![5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2504679.png)


